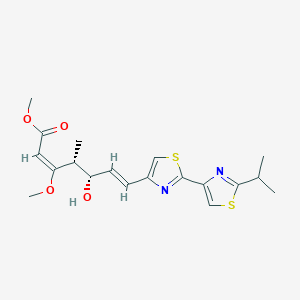

Cystothiazole C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O4S2 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

methyl (2E,4R,5S,6E)-5-hydroxy-3-methoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C19H24N2O4S2/c1-11(2)18-21-14(10-27-18)19-20-13(9-26-19)6-7-15(22)12(3)16(24-4)8-17(23)25-5/h6-12,15,22H,1-5H3/b7-6+,16-8+/t12-,15+/m1/s1 |

InChI Key |

BHOYNBJAHBSDKO-DLZOOJRJSA-N |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)O)/C(=C\C(=O)OC)/OC |

Canonical SMILES |

CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)O |

Synonyms |

cystothiazole C |

Origin of Product |

United States |

Isolation, Structural Elucidation Methodologies, and Stereochemical Analysis of Cystothiazole C

Isolation Techniques from Myxobacterial Strains (Cystobacter fuscus)

Cystothiazole C is a secondary metabolite produced by the myxobacterium Cystobacter fuscus. ebi.ac.uknih.gov Its isolation is often performed alongside its more abundant analogue, cystothiazole A. tandfonline.com The production of these metabolites can be influenced by the fermentation conditions. For instance, the addition of an adsorbent resin to the culture medium of C. fuscus tends to increase the yield of cystothiazole A by continuously removing it from the fermentation broth, which likely mitigates feedback inhibition. ebi.ac.uktandfonline.com Conversely, culturing C. fuscus without this resin leads to a relative increase in the production of various metabolic derivatives, including this compound. ebi.ac.uktandfonline.com

The isolation process typically involves the extraction of the culture broth and the myxobacterial cells. tandfonline.com When cystothiazole A is added externally to a C. fuscus culture lacking the adsorbent resin, it is rapidly metabolized into more polar derivatives. tandfonline.comnih.gov The subsequent separation of these compounds from the crude extract is achieved through a series of chromatographic techniques. tandfonline.com High-performance liquid chromatography (HPLC) is a key method used to separate and purify the various cystothiazole derivatives. tandfonline.com

Advanced Spectroscopic Methods in Structural Characterization

The determination of the planar structure and stereochemistry of this compound relies heavily on a combination of advanced spectroscopic techniques. ebi.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR data are crucial for determining the connectivity of atoms within the molecule. tandfonline.com For instance, in related dihydroxythis compound isomers, the similarity in their ¹H NMR spectra, with the notable absence of a signal for the O-methyl group at C-5 found in other derivatives, suggested their core structure. tandfonline.com

The stereochemistry of the molecule, particularly the relative and absolute configurations of its chiral centers, can be inferred from NMR data, often in conjunction with other methods. For example, the absolute configurations of natural 14-hydroxythis compound were confirmed as (4R) and (5S) through total synthesis and comparison of spectral data. researchgate.net The stereochemical assignment of the C4/C5 centers in related cystothiazoles has been established using techniques like the Evans aldol (B89426) process during synthesis, with the resulting stereochemistry confirmed by NMR. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Related Cystothiazole Derivative (14,15-dihydroxythis compound isomer) tandfonline.com

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1-OMe | 3.70 (s) | 51.1 |

| 3-OMe | 3.66 (s) | 55.6 |

| 4-Me | 1.18 (d, J=7.2 Hz) | 12.3 |

| 4 | - | 40.3 |

| 5 | - | 74.9 |

| 6 | - | 132.6 |

| 7 | - | 123.1 |

| 8 | - | 154.8 |

| 9 | - | 115.1 |

| 10 | - | 161.8 |

| 11 | - | 149.0 |

| 12 | - | 116.4 |

| 13 | - | 177.2 |

| 14 | - | 75.3 |

| 14-Me | 1.63 (s) | 26.7 |

| 15a | 3.84 (d, J=10.8 Hz) | 70.5 |

| 15b | 3.75 (br. d, J=10.8 Hz) | - |

| C-1 | - | 168.7 |

| C-2 | - | 91.4 |

| C-3 | - | 176.7 |

Note: Data presented is for a closely related derivative and serves to illustrate the type of information obtained from NMR spectroscopy. Specific shifts for this compound may vary.

Mass spectrometry (MS) is instrumental in determining the molecular formula of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous determination of the elemental composition. tandfonline.com For example, the molecular formula of two stereoisomers of 14,15-dihydroxythis compound was established as C₁₉H₂₄N₂O₆S₂ through high-resolution MS data. tandfonline.com Fast atom bombardment (FAB) mass spectrometry has also been employed in the analysis of these compounds. tandfonline.comnih.gov

Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups present in the this compound molecule. The UV spectra of cystothiazole derivatives are often similar, indicating a common chromophore, which is the bithiazole moiety. tandfonline.com IR spectroscopy can identify the presence of specific functional groups, such as hydroxyl (-OH) groups, which show characteristic absorption bands. tandfonline.com For instance, the IR spectra of dihydroxythis compound isomers displayed an absorption band in the region of 3600–3200 cm⁻¹, indicative of hydroxyl groups. tandfonline.com

Mass Spectrometry in Structural Confirmation

X-ray Crystallography in Absolute Stereochemistry Determination

While X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, its application is contingent upon the ability to grow single crystals of sufficient quality. wikipedia.orglibretexts.org Currently, there is no specific mention in the surveyed academic literature of the successful use of X-ray crystallography for the structural elucidation of this compound itself. However, this technique has been used to determine the structure of related natural products and is a standard method for absolute stereochemistry determination when applicable. mdpi.comjst.go.jp

Chemical Degradation Studies for Stereochemical Determination

Chemical degradation is a classical method used to determine the absolute stereochemistry of natural products. nih.gov This technique involves breaking down the complex molecule into smaller, identifiable fragments whose stereochemistry is known or can be more easily determined. The absolute stereochemistry of cystothiazole A, a closely related compound, was determined through chemical degradation. ebi.ac.uknih.gov This information can often be extended to related derivatives like this compound, especially when their biosynthetic pathways are interconnected. researchgate.net The stereochemistry of synthetic precursors used in the total synthesis of cystothiazoles also plays a crucial role in confirming the absolute configurations of the final natural products. researchgate.netnih.gov

Biosynthetic Pathways and Genetic Foundations of Cystothiazole C

Identification of Producer Organisms and Myxobacterial Contexts

Cystothiazoles, including Cystothiazole C, are natural products synthesized by myxobacteria. oup.comnih.gov Specifically, the producing organism has been identified as Cystobacter fuscus, a species of soil-dwelling, gram-negative bacteria known for its ability to form multicellular fruiting bodies and produce a rich diversity of secondary metabolites. nih.govtandfonline.comtandfonline.com Myxobacteria are a well-established source of novel bioactive compounds, many of which are synthesized by large, modular enzymes. tandfonline.comasm.org The production of a family of related cystothiazole compounds, including A, B, and C through F, has been documented in Cystobacter fuscus. oup.comjst.go.jp The isolation of these compounds often involves cultivation of the bacteria, followed by extraction and chromatographic separation. tandfonline.com

Elucidation of Biosynthetic Precursors

The molecular backbone of the cystothiazoles is assembled from simple metabolic building blocks. Isotope-labeling studies on Cystothiazole A, the primary precursor to this compound, have definitively identified its biosynthetic origins. jst.go.jpnih.gov The core bithiazole structure is derived from two molecules of the amino acid L-cysteine (or L-serine, which can be converted to cysteine). jst.go.jpnih.gov The polyketide side chain is constructed from acetate (B1210297) and propionate (B1217596) units, supplied as malonyl-CoA and methylmalonyl-CoA, respectively. nih.gov The terminal isopropyl group originates from L-valine, which serves as the metabolic precursor to isobutyryl-CoA, the starter unit for the entire assembly process. jst.go.jpnih.gov The O-methyl groups are derived from the S-methyl group of L-methionine. jst.go.jpnih.gov

| Component | Precursor |

| Bithiazole Core | 2x L-Cysteine |

| Polyketide Chain | Acetate & Propionate |

| Starter Unit (Isopropyl) | L-Valine |

| O-Methyl Groups | L-Methionine |

Characterization of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Gene Clusters Involved in Biosynthesis

The synthesis of the cystothiazole backbone is orchestrated by a large, hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) enzymatic complex encoded by the cta gene cluster. nih.govtandfonline.com This cluster was identified and characterized from Cystobacter fuscus strain AJ-13278. nih.gov The main assembly line spans approximately 32.1 kb and consists of multiple open reading frames (ORFs) that encode the modular enzymes responsible for chain elongation and modification. oup.comnih.gov

Analysis of cta Gene Cluster Components (e.g., ctaB-G, ctaJ, ctaK)

Sequence analysis of the cta gene cluster has revealed the specific roles of its constituent genes. oup.comtandfonline.com The cluster is organized as a series of modular PKS and NRPS genes (ctaB through ctaG), along with downstream tailoring enzymes. nih.govtandfonline.com Disruption of the ctaD gene, for instance, was shown to abolish the production of Cystothiazole A, confirming the cluster's direct role in its biosynthesis. oup.comnih.gov

| Gene | Encoded Protein Type | Proposed Function |

| ctaB | PKS | Loads the isobutyryl-CoA starter unit. Contains Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains. tandfonline.com |

| ctaC | NRPS | Incorporates the first cysteine precursor for the bithiazole core. Contains Heterocyclization (HC), Adenylation (A), Peptidyl Carrier Protein (PCP), and Oxidation (Ox) domains. tandfonline.com |

| ctaD | Hybrid NRPS-PKS | Incorporates the second cysteine precursor and performs initial polyketide modifications. Contains NRPS domains (N-terminus) and PKS domains (C-terminus), including Dehydratase (DH) and Ketoreductase (KR). tandfonline.comresearchgate.net |

| ctaE | PKS | Extends the polyketide chain. Contains auxiliary domains homologous to SAM-dependent methyltransferases. researchgate.net |

| ctaF | PKS | Continues the extension of the polyketide chain. tandfonline.com |

| ctaG | NRPS | Likely involved in the final steps of peptide chain assembly before release. tandfonline.com |

| ctaJ | Nitrilase | Believed to be involved in the final methyl ester formation of Cystothiazole A. oup.comnih.gov |

| ctaK | O-methyltransferase | Works in conjunction with CtaJ for the final methyl ester formation. oup.comnih.gov |

Role of Specific Domains (e.g., Oxidation, Dehydratase, Reductase) in Bithiazole Formation

The formation of the characteristic bithiazole core is a key function of the NRPS modules. tandfonline.com An adenylation (A) domain within the CtaC and CtaD modules specifically recognizes and activates cysteine. tandfonline.com The activated amino acid is then tethered to a peptidyl carrier protein (PCP) domain. A specialized cyclization (Cy) or heterocyclization (HC) domain catalyzes the condensation and subsequent cyclization of the cysteine residue to form a thiazoline (B8809763) ring. tandfonline.comfrontiersin.org Following this, an oxidation (Ox) domain, which is often FMN-dependent, catalyzes the dehydrogenation of the thiazoline ring into the stable, aromatic thiazole (B1198619) ring. tandfonline.comfrontiersin.org This two-step process of cyclization followed by oxidation is repeated for the second cysteine residue to complete the bithiazole moiety. tandfonline.com Concurrently, PKS domains such as dehydratase (DH) and ketoreductase (KR) within CtaD are responsible for generating the double bonds in the polyketide side chain. tandfonline.comresearchgate.net

Proposed Enzymatic Mechanisms in Key Biosynthetic Steps

The assembly of cystothiazole follows a modular, assembly-line logic. The process begins with the CtaB PKS module loading an isobutyryl group derived from valine. tandfonline.com This starter unit is passed to the first NRPS module, CtaC, which incorporates a cysteine residue. The key transformation here is the intramolecular cyclization of the cysteine backbone to form a thiazoline ring, which is then oxidized to a thiazole by the embedded Ox domain. tandfonline.com This intermediate is transferred to the hybrid NRPS-PKS enzyme, CtaD, which adds the second cysteine and performs the same cyclization-oxidation sequence to form the full bithiazole core. tandfonline.com The polyketide chain is then extended and modified by the subsequent PKS modules (ctaD, ctaE, ctaF), which add acetate and propionate units and introduce methyl groups and double bonds. tandfonline.comresearchgate.net The final product, Cystothiazole A, is released from the enzymatic complex.

Investigating Biotransformation Pathways of Cystothiazole A to Related Derivatives (e.g., this compound, D)

This compound is not a direct product of the main PKS/NRPS assembly line but rather a derivative of Cystothiazole A formed through post-assembly tailoring. tandfonline.comnih.gov Studies have shown that when Cystothiazole A accumulates in the culture of C. fuscus (particularly in the absence of an adsorbent resin that would otherwise remove it), the organism's own enzymes metabolize it into more polar derivatives. tandfonline.comnih.gov The conversion of Cystothiazole A to this compound involves a specific hydroxylation event on the polyketide side chain. This type of reaction is typically catalyzed by a cytochrome P450 monooxygenase. Feeding experiments where Cystothiazole A was externally added to C. fuscus cultures resulted in its rapid conversion to a series of derivatives, including this compound and D, confirming this biotransformation pathway. tandfonline.comnih.gov This suggests that one of the tailoring enzymes in or associated with the cta cluster, possibly a P450 hydroxylase not explicitly defined in the core assembly line, is responsible for this final structural diversification.

Role of Adsorbent Resins in Modulating Metabolite Profiles

The profile of metabolites produced during the fermentation of Cystobacter fuscus can be significantly altered by the use of adsorbent resins. researchgate.nettandfonline.com In standard fermentation practices aimed at maximizing the yield of the primary and most active compound, cystothiazole A, an adsorbent resin is added to the culture medium. researchgate.nettandfonline.comebi.ac.uk The resin functions by continuously removing cystothiazole A from the broth as it is produced. tandfonline.com This sequestration prevents potential feedback inhibition and, crucially, protects the compound from subsequent metabolic conversion by the producing organism itself. tandfonline.com As a result, cultures grown with an adsorbent resin show a high predominance of cystothiazole A, with one study noting a yield of over 1 gram from a 150-liter culture, while other derivatives were present in amounts less than 50 mg. tandfonline.com

Conversely, when C. fuscus is cultivated in the absence of an adsorbent resin, a notable shift in the metabolite profile occurs. researchgate.nettandfonline.comebi.ac.uk Without the resin to adsorb the primary product, the concentration of cystothiazole A in the medium increases, leading to its biotransformation into a variety of more polar metabolic derivatives. researchgate.nettandfonline.comebi.ac.uk This demonstrates that the use of adsorbent resins is a key factor in modulating whether the fermentation output is dominated by a single compound or a diverse array of related structures, including this compound. tandfonline.com

| Culture Condition | Primary Effect | Resulting Metabolite Profile | Reference |

|---|---|---|---|

| With Adsorbent Resin | Continuous removal of cystothiazole A from the broth. | High productivity of cystothiazole A; significantly reduced levels of metabolic derivatives. | researchgate.nettandfonline.com |

| Without Adsorbent Resin | Accumulation of cystothiazole A in the broth. | Relative increase in the production of more polar metabolic derivatives (e.g., this compound). | researchgate.nettandfonline.comebi.ac.uk |

Enzymatic Activities Responsible for Biotransformation

The conversion of cystothiazole A into its derivatives, such as this compound, is an enzymatic process carried out by the producing organism. tandfonline.com While the primary biosynthesis of antibiotics and their subsequent biotransformation into minor derivatives are considered separate events, the stability of cystothiazole A under various experimental conditions points to enzymatic catalysis as the driver of this conversion. tandfonline.com

The generation of these more polar derivatives is likely catalyzed by intracellular enzymes. tandfonline.com Researchers have proposed that specific types of enzymatic reactions are responsible for these modifications. The plausible metabolic pathways involve enzymes such as:

Monooxygenases : These enzymes introduce oxygen atoms, often in the form of hydroxyl groups, increasing the polarity of the molecule. This is a common Phase I biotransformation reaction. tandfonline.comuv.esnih.gov

Dehydrogenases : These enzymes catalyze oxidation reactions, which can also contribute to the structural modifications observed in the derivatives. tandfonline.com

Methyltransferases : These enzymes are involved in the addition of methyl groups. tandfonline.com While the final step of cystothiazole A biosynthesis involves an O-methyltransferase (CtaK), similar enzymatic activity could be involved in further modifications. tandfonline.comtandfonline.com

These Phase I-type reactions (oxidation, reduction, hydrolysis) modify the parent compound to create metabolites with different chemical properties. nih.gov

Genetic Engineering Approaches for Modulating Biosynthesis (e.g., Gene Disruption Studies)

Significant insights into the genetic basis of cystothiazole production have been gained through the cloning and characterization of its biosynthetic gene cluster (cta) from C. fuscus. tandfonline.comtandfonline.com The entire cluster, spanning a 63.9-kb contiguous DNA sequence, was identified and found to contain a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. tandfonline.comtandfonline.com

To confirm the function of this gene cluster, a targeted gene disruption study was performed. tandfonline.comresearchgate.net Researchers focused on the ctaD gene, which encodes a large, hybrid NRPS-PKS multienzyme. tandfonline.comtandfonline.com A disruption plasmid, pKS1, was constructed and introduced into C. fuscus via electroporation, leading to the integration of the plasmid into the ctaD gene through single-crossover homologous recombination. tandfonline.comresearchgate.net

The resulting mutant strain, designated MKS1, was analyzed by HPLC. tandfonline.comresearchgate.net The analysis revealed that the production of not only cystothiazole A but also its derivatives was completely arrested in the MKS1 mutant. tandfonline.comresearchgate.net This result unequivocally demonstrated that the identified cta gene cluster is responsible for the biosynthesis of the cystothiazole family of compounds and that the CtaD enzyme is essential for the pathway. tandfonline.comresearchgate.net

| Gene | Encoded Enzyme/Protein | Putative Function in Biosynthesis | Reference |

|---|---|---|---|

| ctaB | Polyketide Synthase (PKS) | Involved in the polyketide chain synthesis. | tandfonline.comtandfonline.com |

| ctaC | Nonribosomal Peptide Synthetase (NRPS) | Involved in the peptide portion synthesis (thiazole rings). | tandfonline.comtandfonline.com |

| ctaD | NRPS-PKS Hybrid Enzyme | Essential hybrid enzyme; its disruption halts all cystothiazole production. | tandfonline.comtandfonline.comresearchgate.net |

| ctaE | Polyketide Synthase (PKS) | Involved in the polyketide chain synthesis. | tandfonline.comtandfonline.com |

| ctaF | Polyketide Synthase (PKS) | Involved in the polyketide chain synthesis. | tandfonline.comtandfonline.com |

| ctaG | Nonribosomal Peptide Synthetase (NRPS) | Involved in the peptide portion synthesis (thiazole rings). | tandfonline.comtandfonline.com |

| ctaJ | Nitrilase | Believed to be responsible for final methyl ester formation. | tandfonline.comtandfonline.com |

| ctaK | O-methyltransferase | Believed to be responsible for final methyl ester formation. | tandfonline.comtandfonline.com |

Total Synthesis and Synthetic Methodologies for Cystothiazole C

Retrosynthetic Analysis of the Cystothiazole C Scaffold

The total synthesis of complex natural products like this compound hinges on a carefully planned retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable starting materials. For this compound, a convergent approach is a common strategy, where the molecule is dissected into two or more key fragments that are synthesized independently and then coupled together in the later stages of the synthesis. scholarsresearchlibrary.comslideshare.net

The "left-half," a functionalized aldehyde, contains the stereochemically rich polypropionate unit with chiral centers at C4 and C5. researchgate.netnih.govnih.gov Further retrosynthetic analysis of this fragment typically involves disconnections that lead back to simpler chiral building blocks, often derived from asymmetric reactions or the chiral pool.

Early Synthetic Approaches and Their Limitations

Initial forays into the synthesis of this compound and its analogues highlighted several challenges. A significant hurdle was the stereocontrolled construction of the C4 and C5 chiral centers in the polyketide side chain. nih.govacs.org Early methods may have relied on less efficient or lower-yielding reactions.

Convergent Synthetic Strategies

A prevalent convergent strategy for this compound involves coupling a functionalized aldehyde, representing the left half of the molecule, with a bithiazole-containing fragment, the right half. researchgate.netnih.govresearchgate.net This key coupling is typically achieved through powerful carbon-carbon bond-forming reactions.

Key Coupling Reactions (e.g., Julia Coupling, Horner-Emmons Olefination)

The formation of the C6-C7 olefinic bond is a critical step in the convergent synthesis of this compound. To address the stereoselectivity issues associated with the Wittig reaction, more advanced olefination methods have been employed.

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of alkenes and has been utilized in the synthesis of this compound. nih.govcapes.gov.bracs.orgwikipedia.orgconicet.gov.arthieme-connect.de This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde to predominantly form the (E)-alkene. wikipedia.org In one synthesis, a Horner-Emmons olefination was used to generate an α,β-unsaturated ester, which then served as a precursor for establishing the crucial C4/C5 stereochemistry. nih.govcapes.gov.bracs.org The HWE reaction is valued for its reliability and the ease of removal of the phosphate (B84403) byproduct. wikipedia.org

| Coupling Reaction | Reactants | Key Feature |

| Modified Julia Coupling | Functionalized aldehyde, Bithiazole aryl sulfone | High (E)-selectivity for the C6-C7 double bond. nih.govresearchgate.netebi.ac.uk |

| Horner-Wadsworth-Emmons Olefination | Aldehyde, Phosphonate-stabilized carbanion | Reliable formation of (E)-alkenes. nih.govwikipedia.orgconicet.gov.ar |

Stereoselective Transformations (e.g., Asymmetric Aldol (B89426) Processes, Enantioselective Hydrolysis)

The establishment of the correct stereochemistry at the C4 and C5 positions is paramount for the biological activity of this compound. To achieve this, various stereoselective transformations have been integral to the synthetic strategies.

Asymmetric aldol reactions have been a cornerstone in setting the C4/C5 stereochemistry. nih.govacs.org The Evans asymmetric aldol process, for instance, has been successfully employed to control the formation of these adjacent chiral centers. nih.govcapes.gov.bracs.orgacs.org This method utilizes a chiral auxiliary to direct the stereochemical outcome of the aldol reaction between an enolate and an aldehyde, leading to the desired syn- or anti-diol relationship with high diastereoselectivity. nih.gov

Enantioselective hydrolysis using enzymes, such as lipases, has also been a valuable technique. researchgate.net This biocatalytic approach can be used to resolve racemic mixtures of intermediates, providing access to enantiomerically pure building blocks. clockss.orgmdpi.com For example, the enantioselective hydrolysis of a racemic acetate (B1210297) has been used to obtain a key chiral alcohol intermediate with high enantiomeric excess. researchgate.netclockss.org

Formation of the Bithiazole Core

More advanced strategies for constructing the bithiazole system often involve cross-coupling reactions. capes.gov.brresearchgate.net For example, a Suzuki cross-coupling reaction between a bromobithiazole and an alkenylboronic acid has been used as a key step in the synthesis of a related natural product. capes.gov.br Similarly, Stille cross-coupling reactions have also been successfully employed. capes.gov.br These palladium-catalyzed reactions allow for the efficient and regioselective formation of the carbon-carbon bond linking the two thiazole (B1198619) rings or connecting the bithiazole unit to the side chain. capes.gov.brresearchgate.net In some syntheses, the core [2,4']bisthiazole component was prepared in six steps. nih.govcapes.gov.bracs.org

Advanced Synthetic Techniques and Methodological Innovations

Furthermore, novel one-pot procedures for the synthesis of 2,4-disubstituted thiazoles from β-azido disulfides and carboxylic acids or anhydrides have been developed, with one such method being applied to the total synthesis of this compound. rsc.org These advancements streamline the synthesis of the heterocyclic core.

The development of catalysis-based enantioselective methods has also been a significant area of progress. researchgate.net These methods offer more efficient ways to introduce chirality into the molecule, reducing the reliance on chiral auxiliaries or resolutions of racemic mixtures.

Palladium-Catalyzed Reactions in Thiazole Synthesis

Palladium-catalyzed cross-coupling reactions have proven to be powerful tools in the synthesis of complex molecules containing thiazole rings, including the framework of this compound. jst.go.jpnih.gov Reactions such as the Suzuki and Stille couplings are particularly effective for forming the crucial carbon-carbon bonds that link the heterocyclic systems to the rest of the molecule. nih.gov

In the context of this compound synthesis, researchers have investigated various palladium-catalyzed methods to construct the alkenylbithiazole core. nih.gov One key strategy involved the Suzuki cross-coupling between a bromobithiazole intermediate and an (E)-alkenylboronic acid. nih.govcapes.gov.br This reaction proceeded with high efficiency, affording the desired coupled product in excellent yield. nih.gov Similarly, Stille cross-coupling reactions, which pair an organostannane with an organic halide, were also successfully employed. nih.gov For instance, the coupling of a bromobithiazole with an appropriate stannane (B1208499) reagent provided a key aldehyde intermediate, which served as a precursor to this compound. nih.gov This particular transformation was achieved in a near-quantitative yield of 97%. nih.gov

These palladium-catalyzed approaches offer a flexible and efficient pathway to the core structure of cystothiazoles, enabling the synthesis of not only this compound but also related natural products and their analogues for further study. nih.govnih.gov The successful application of both Suzuki and Stille reactions highlights the versatility of palladium catalysis in modern organic synthesis. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Cystothiazole Synthesis nih.gov

| Coupling Reaction | Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Bromobithiazole 4 | (E)-Alkenylboronic acid derived from alkyne 18 | Coupled Product | 94% |

| Stille Coupling | Bromobithiazole 4 | Stannane 12 | Alkenylbithiazole 14 | 52% |

Concise Synthesis of 2,4-Disubstituted Thiazoles

A significant advancement in the synthesis of this compound has been the development of a novel and efficient one-pot method for preparing 2,4-disubstituted thiazoles. rsc.orgrsc.org This methodology utilizes readily available starting materials, namely β-azido disulfides and carboxylic acids or anhydrides. rsc.orgresearchgate.net The reaction proceeds through a sequence of steps including disulfide cleavage, thiocarbonylation, intramolecular Staudinger reduction, an aza-Wittig reaction, and subsequent oxidation to furnish the thiazole ring in good yields. rsc.org

This concise approach streamlines the construction of the thiazole core, which is a key structural motif in this compound. rsc.org The power of this method was demonstrated by its direct application in the total synthesis of the natural product. rsc.orgresearchgate.net By using this one-pot procedure, researchers were able to efficiently construct the bis-2,4-disubstituted bis(thiazole) structure of this compound. rsc.org The method is noted for its high efficiency and applicability to a range of substrates, avoiding the need for harsh dehydrating agents often required in other thiazole syntheses. rsc.org

The development of this synthetic route from β-azido disulfides represents a significant step forward, providing a more practical and direct pathway for creating complex thiazole-containing molecules. rsc.org

Table 2: Scope of the One-Pot Synthesis of 2,4-Disubstituted Thiazoles rsc.org

| β-Azido Disulfide Derivative | Carboxylic Acid Derivative | Product (2,4-Disubstituted Thiazole) | Yield |

|---|---|---|---|

| 6a | Phenylacetic acid | 2-Benzyl-4-methylthiazole | 85% |

| 6a | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-4-methylthiazole | 92% |

| 6a | Cyclohexanecarboxylic acid | 2-Cyclohexyl-4-methylthiazole | 78% |

| 6b | Phenylacetic acid | 2-Benzyl-4-phenylthiazole | 81% |

| 6b | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-4-phenylthiazole | 88% |

Synthesis of Stereoisomers and Analogues for Research Purposes

The synthesis of stereoisomers and analogues of this compound is crucial for investigating structure-activity relationships (SAR) and understanding the molecular basis of its biological activity. nih.govcapes.gov.br The complex stereochemistry of the side chain, particularly at the C4 and C5 positions, has been a focal point of synthetic efforts. nih.gov

To control the stereochemistry during synthesis, chemists have employed asymmetric reactions. nih.govcapes.gov.br The Evans aldol reaction has been a particularly successful strategy for establishing the required syn stereochemistry at the C4/C5 positions, which is found in the natural product. nih.govcapes.gov.br For the synthesis of the unnatural anti stereoisomers, a modified Evans aldol methodology was utilized. capes.gov.br These stereocontrolled reactions are critical, as they allow for the specific and predictable creation of each possible stereoisomer. nih.gov

A convergent synthesis approach has often been used, where the molecule is assembled from two main fragments: a functionalized aldehyde representing one half of the molecule and a sulfone containing the bithiazole moiety for the other half. nih.gov The Julia coupling reaction is one method used to join these two fragments. nih.gov

Studies on the synthesized stereoisomers of the related Cystothiazole A revealed that the specific stereochemistry of the natural product is essential for its potent antifungal activity. capes.gov.br All three of its non-natural stereoisomers were found to be inactive, even at concentrations 2500 times higher than that of the natural compound. capes.gov.br This finding underscores the importance of precise stereochemical control in the synthesis of these molecules for biological evaluation. nih.govcapes.gov.br The development of flexible synthetic plans allows for the creation of a variety of related five-membered heterocyclic systems, paving the way for comprehensive biological investigations. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-alkenylboronic acid |

| 2,4-disubstituted thiazoles |

| 2-Benzyl-4-methylthiazole |

| 2-Benzyl-4-phenylthiazole |

| 2-Cyclohexyl-4-methylthiazole |

| 2-(4-Methoxyphenyl)-4-methylthiazole |

| 2-(4-Methoxyphenyl)-4-phenylthiazole |

| Aldehyde |

| Alkenylbithiazoles |

| β-azido disulfides |

| Bromobithiazole |

| Carboxylic acids |

| Cyclohexanecarboxylic acid |

| Cystothiazole A |

| This compound |

| 4-Methoxybenzoic acid |

| Phenylacetic acid |

| Stannane |

Biological Activities and Mechanistic Investigations of Cystothiazole C

Antifungal Activity and Cellular Mechanisms

Cystothiazole C demonstrates potent antifungal activity, a characteristic shared with other members of the cystothiazole family. vulcanchem.com This activity is primarily attributed to its ability to disrupt mitochondrial function, a critical process for fungal cell survival.

Inhibition of Mitochondrial Oxidation at the Cytochrome bc1 Complex

The primary mechanism of antifungal action for this compound is the inhibition of mitochondrial respiration. vulcanchem.comnih.gov It specifically targets the cytochrome bc1 complex (also known as complex III), a crucial enzyme in the electron transport chain. vulcanchem.comnih.govresearchgate.net By binding to a specific site on this complex, this compound effectively blocks the transfer of electrons, thereby inhibiting the process of mitochondrial oxidation. vulcanchem.comnih.gov This disruption of the respiratory chain ultimately leads to a failure in ATP synthesis and subsequent fungal cell death. mdpi.com The cytochrome bc1 complex is a well-established and vital target for fungicides. researchgate.netresearchgate.net

Comparative Studies with Related Antifungal Agents (e.g., Myxothiazol)

This compound belongs to a class of structurally related natural products that includes myxothiazol (B1677603). jst.go.jpresearchgate.net Both cystothiazoles and myxothiazols act as potent inhibitors of the electron transport chain at the cytochrome bc1 complex. researchgate.net However, studies have revealed differences in their biological profiles. For instance, Cystothiazole A, a closely related analog, has been shown to be more active against fungi and less cytotoxic than myxothiazol. jst.go.jpebi.ac.uknih.govresearchgate.net Myxothiazol A and its corresponding methyl ester, myxothiazol Z, exhibit broad antifungal activity but also significant cytotoxicity against various human tumor cell lines, with IC50 values as low as 0.01 ng/mL. researchgate.net This high mammalian toxicity has limited the therapeutic development of myxothiazol derivatives. researchgate.net The structural variations between these compounds, particularly in the side chain, are critical for their specific biological activities and provide a basis for structure-activity relationship studies aimed at developing more selective and effective antifungal agents. vulcanchem.com

Activity Spectrum Against Fungal Strains

This compound exhibits activity against a range of fungal species. vulcanchem.com While specific data for this compound is limited in the provided search results, its close analog, Cystothiazole A, demonstrates notable antifungal efficacy.

| Fungal Strain | Cystothiazole A MIC (μg/mL) |

|---|---|

| Candida albicans | 0.4 |

| Saccharomyces cerevisiae | 0.1 |

| Aspergillus fumigatus | 1.6 |

Data based on the activity of Cystothiazole A, a closely related analog. medchemexpress.com

Cytotoxic Activities in Research Models

In addition to its antifungal properties, this compound and its analogs have demonstrated cytotoxic effects in various research models, indicating their potential as a basis for developing new anticancer agents.

In Vitro Cytotoxicity Assays in Cell Lines

In vitro studies have confirmed the cytotoxic potential of the cystothiazole family. Cystothiazole A, for example, has been shown to inhibit the growth of human tumor cell lines. ebi.ac.uknih.gov

| Cell Line | Cystothiazole A MIC (ng/mL) |

|---|---|

| HCT-116 (Human Colon Carcinoma) | 130 |

| K562 (Human Leukemia) | 110 |

Data based on the activity of Cystothiazole A. medchemexpress.com

These findings highlight the dose-dependent cytotoxic nature of these compounds against cancerous cells.

Mechanistic Insights into Cytotoxicity

The primary mechanism underlying the cytotoxicity of cystothiazoles is linked to their inhibition of mitochondrial respiration, the same mechanism responsible for their antifungal activity. ebi.ac.uknih.gov By disrupting the cytochrome bc1 complex and inhibiting ATP production, these compounds effectively starve cancer cells of the energy required for their rapid proliferation. While research has shown that some cytotoxic compounds exert their effects through mechanisms like microtubule disruption, the available information for this compound and its analogs points towards the inhibition of mitochondrial function as the principal driver of their cytotoxic effects. Further research is needed to explore other potential contributing mechanisms.

Other Reported Biological Activities in Academic Literature

The thiazole (B1198619) and bisthiazole structural motifs are recognized as important scaffolds in medicinal chemistry, present in a multitude of compounds with a wide array of pharmacological effects. researchgate.netnih.gov In academic literature, molecules containing these rings have been reported to possess antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. researchgate.netresearchgate.net

In the context of antiprotozoal activity, various synthetic thiazole derivatives have been investigated. For instance, certain bis-arylimidamide thiazoles have demonstrated activity against parasites such as Leishmania amazonensis and Trypanosoma brucei rhodesiense. nih.gov Other studies have focused on thiazole-based compounds as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net

Similarly, the thiazole nucleus is a core component of several molecules designed and synthesized for their potential anti-inflammatory effects. jst.go.jp Some of these derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. mdpi.comnih.gov

However, while the broader class of thiazole-containing compounds has been associated with these activities, specific studies detailing the antiprotozoal or anti-inflammatory effects of this compound itself are not extensively reported in the reviewed scientific literature. The primary biological activity documented for this compound remains its potent antifungal action, which is attributed to the inhibition of mitochondrial respiration. vulcanchem.comacs.orgacs.org Future research may explore whether this compound shares the wider range of biological activities observed in other thiazole-containing molecules.

Enzyme Inhibition Studies Beyond Mitochondrial Targets

The principal and well-characterized mechanism of action for the cystothiazole family, including this compound, is the potent inhibition of the mitochondrial electron transport chain. acs.org Specifically, they bind to the cytochrome bc₁ complex (Complex III), disrupting cellular respiration and leading to their antifungal effects. vulcanchem.comacs.org

While the thiazole scaffold is present in inhibitors of various other enzymes, such as cyclooxygenases (COX) and triosephosphate isomerase, researchgate.netmdpi.com dedicated studies investigating the inhibitory activity of this compound against enzyme targets outside of the mitochondrial respiratory chain are not prominent in the existing academic literature. Research has largely concentrated on its role as a mitochondrial oxidation inhibitor. vulcanchem.comacs.org Therefore, the characterization of its inhibitory profile against other specific enzymes remains an area for potential future investigation.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Enzyme kinetic studies are crucial for elucidating the mechanism of inhibition, which can be categorized as competitive, non-competitive, or uncompetitive, among others. nih.gov This analysis provides insight into whether an inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

Given that research on this compound has primarily focused on its interaction with the mitochondrial cytochrome bc₁ complex, detailed kinetic analyses of its effects on other, non-mitochondrial enzymes are not available in the reviewed literature. Such studies are contingent on the prior identification of specific non-mitochondrial enzyme targets, which has not been reported for this compound.

Molecular Docking Studies and Computational Biology Approaches for Target Identification

Computational methods, including molecular docking and systems biology, are powerful tools for predicting the interactions between small molecules and protein targets, thereby aiding in the identification of new drug targets and the elucidation of mechanisms of action. nih.govmdpi.com These in silico techniques are widely applied in drug discovery for various compound classes, including those containing thiazole rings. nih.govnih.gov Molecular docking, for example, simulates the binding of a ligand into the active site of a target protein to predict its binding affinity and orientation. nih.gov

While molecular docking has been used to study other thiazole derivatives and their potential targets, nih.govnih.gov specific computational studies focused on using these approaches for the de novo identification of non-mitochondrial targets for this compound are not found in the surveyed academic publications. The application of such computational biology and molecular docking strategies could represent a valuable future direction to explore the broader biological activity profile of this compound beyond its known mitochondrial target.

Structure Activity Relationship Sar Studies of Cystothiazole C and Its Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the cystothiazole framework have provided significant insights into the determinants of its biological activity. Research has demonstrated that even minor alterations to the structure can lead to substantial changes in antifungal and cytotoxic potency. For instance, the conversion of cystothiazole A to its more polar metabolic derivatives by Cystobacter fuscus was observed to alter its activity profile. ebi.ac.uk

Studies involving the synthesis of various analogues have highlighted the importance of the substituents on the bithiazole core and the stereochemistry of the side chain. amanote.comkcl.ac.uk The antifungal activity of cystothiazole C and its relatives is attributed to their ability to inhibit mitochondrial respiration by blocking the electron transfer at the cytochrome bc1 complex. capes.gov.bracs.orgnih.gov The specific interactions with this complex are highly sensitive to the three-dimensional arrangement of the inhibitor.

The following table summarizes the impact of key structural modifications on the biological activity of cystothiazole analogues:

| Compound/Modification | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Cystothiazole A | Natural stereochemistry | Potent antifungal and cytotoxic activity | ebi.ac.uknih.gov |

| This compound | Slightly different side chain from A | Potent antifungal activity, but less active than A | capes.gov.br |

| Polar Metabolites of Cystothiazole A | Increased polarity | Altered activity profile | ebi.ac.uk |

| Analogues with Modified Side Chains | Variations in the polyketide side chain | Activity is highly dependent on the specific modification | rsc.orggbiosciences.commdpi.com |

| Analogues with Modified Bithiazole Core | Alterations to the heterocyclic core | Generally leads to a significant loss of activity | amanote.com |

Contribution of Specific Moieties to Activity (e.g., Bithiazole Core, Side Chains)

The potent biological activity of this compound is a result of the synergistic contribution of its distinct structural components: the 2,4'-bithiazole (B13848155) core and the elaborate polyketide-derived side chain. amanote.comnih.gov

The bithiazole core is considered essential for the molecule's primary mechanism of action. capes.gov.bracs.orgnih.gov This rigid, aromatic system serves as a crucial scaffold, correctly positioning the side chain for optimal interaction with its biological target. Syntheses of analogues with modified heterocyclic systems have generally resulted in a significant reduction or complete loss of activity, underscoring the importance of the intact bithiazole moiety. amanote.com

The side chain plays a critical role in modulating the potency and selectivity of the compound. rsc.orggbiosciences.commdpi.com Specific functionalities within the side chain, such as the methoxy (B1213986) groups and the stereocenters, are vital for high-affinity binding to the cytochrome bc1 complex. ebi.ac.uknih.gov Modifications to the side chain, including changes in length, saturation, and the presence of hydroxyl or other functional groups, have been shown to have a profound impact on biological activity. For example, the differences in the side chains of cystothiazoles A and C account for their varying degrees of antifungal potency. capes.gov.br

Stereochemical Requirements for Optimal Activity

The stereochemistry of the side chain in this compound is a critical determinant of its biological activity. capes.gov.brnih.gov The molecule possesses multiple chiral centers, and their specific spatial arrangement is paramount for effective binding to its target, the cytochrome bc1 complex. acs.orgnih.gov

Total synthesis efforts have been instrumental in confirming the absolute stereochemistry of natural cystothiazoles and in preparing stereoisomers to probe the importance of each chiral center. capes.gov.brclockss.org An asymmetric Evans aldol (B89426) reaction has been a key step in several synthetic routes to establish the required C4/C5 stereochemistry in the side chain. acs.orgnih.gov Studies on synthetic stereoisomers have demonstrated that deviations from the natural configuration lead to a dramatic decrease in antifungal activity, highlighting the strict stereochemical requirements for optimal biological function. jst.go.jp The precise orientation of the substituents on the chiral carbons is necessary to achieve the correct conformation for fitting into the binding pocket of the enzyme. ontosight.ainih.gov

Design and Synthesis of Novel Analogues for SAR Exploration

The design and synthesis of novel analogues of this compound are crucial for a deeper understanding of its structure-activity relationships and for the potential development of new therapeutic agents. capes.gov.brmdpi.com Synthetic strategies are often designed to be flexible, allowing for the generation of a variety of related structures with modifications at specific positions. acs.orgnih.gov

Key synthetic approaches have focused on the efficient construction of the bithiazole core and the stereocontrolled elaboration of the side chain. capes.gov.bracs.orgnih.gov The Horner-Emmons olefination and Evans aldol reactions are among the powerful tools employed to achieve these goals. acs.orgnih.gov By creating a library of analogues with systematic variations in the side chain and the heterocyclic core, researchers can systematically probe the effects of these changes on biological activity. kcl.ac.ukmdpi.com This approach not only helps in mapping the pharmacophore but also in identifying analogues with potentially improved properties, such as enhanced potency, selectivity, or metabolic stability. amanote.com

Computational SAR Modeling (e.g., QSAR)

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful tool to complement experimental SAR investigations of this compound and its analogues. researchgate.netunitn.it QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govijpsr.com

For cystothiazoles, QSAR models can be developed by calculating a variety of molecular descriptors for a set of analogues with known antifungal or cytotoxic activities. These descriptors can encode information about the electronic, steric, and hydrophobic properties of the molecules. mdpi.com By applying statistical methods such as multiple linear regression, a predictive model can be generated that relates these descriptors to the observed biological activity. ijpsr.com Such models can help in understanding the key molecular features driving the activity and in predicting the potency of newly designed, unsynthesized analogues, thereby guiding and prioritizing synthetic efforts. mdpi.comrsc.org While specific QSAR studies on this compound are not extensively reported in the provided context, the principles of QSAR are broadly applicable to this class of compounds for rational drug design. unitn.itnih.gov

Analytical Methodologies for Academic Research on Cystothiazole C

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental to the isolation and analysis of Cystothiazole C and its derivatives from fermentation broths of myxobacteria, such as Cystobacter fuscus. tandfonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a primary tool, valued for its efficiency, scalability, and reproducibility in purification. kromasil.com

In research settings, reversed-phase HPLC is frequently employed to separate cystothiazoles. tandfonline.com These separations often utilize a C18 column with a gradient elution system, typically involving a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water. tandfonline.comsemanticscholar.org A photodiode-array (PDA) detector is commonly used, as cystothiazoles exhibit characteristic UV absorption maxima, allowing for their detection and quantification at wavelengths such as 244 nm and 314 nm. tandfonline.com Since most metabolic derivatives of cystothiazoles are more hydrophilic, they tend to elute earlier than the parent compounds in reversed-phase HPLC systems. tandfonline.com

For more detailed analysis and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. researchgate.netresearchgate.net This hyphenated technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.netresearchgate.net LC-MS provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. tandfonline.comajrconline.org High-Resolution Mass Spectrometry (HR-MS), often coupled with LC, is used to determine the precise molecular formula of the compounds. For instance, the molecular formula for 14-hydroxythis compound was determined to be C₁₉H₂₄N₂O₅S₂ through HR-MS analysis. tandfonline.com

Table 1: HPLC Parameters for Cystothiazole Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18) | tandfonline.com |

| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient | tandfonline.com |

| Detection | Photodiode-Array (PDA) | tandfonline.com |

| Detection Wavelengths | 244 nm and 314 nm | tandfonline.com |

Spectroscopic Techniques for Characterization in Research Studies

Once purified, this compound and its analogues are subjected to a range of spectroscopic techniques to elucidate their detailed chemical structures. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. libretexts.org Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, HMQC, HMBC) experiments are conducted to map the carbon skeleton and the placement of protons. tandfonline.com

¹H NMR provides information about the chemical environment of hydrogen atoms. For example, in a derivative like 14-hydroxythis compound, the absence of signals for the O-methyl group at C-5, which is present in related structures, is a key indicator of structural modification. tandfonline.com

¹³C NMR identifies the different carbon environments within the molecule. libretexts.org The chemical shifts are characteristic of specific functional groups; for instance, carbonyl carbons typically resonate at the low-field end of the spectrum (170-220 ppm). libretexts.orglibretexts.org In the case of a this compound derivative, ¹³C NMR data, often determined from Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra, confirmed the carbon framework. tandfonline.com For example, the carbon signals for 14,15-dihydroxythis compound were assigned using these techniques. tandfonline.com

Mass Spectrometry (MS) provides the molecular weight and formula of the compound. tandfonline.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used to obtain highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is also used for characterization. Cystothiazoles have characteristic UV spectra due to their conjugated bithiazole system, which aids in their initial identification during HPLC analysis. tandfonline.com

Infrared (IR) Spectroscopy helps in identifying specific functional groups. For example, the presence of hydroxyl groups in metabolites like 14-hydroxythis compound was confirmed by a characteristic IR absorption band in the 3600–3200 cm⁻¹ region. tandfonline.com

Table 2: Spectroscopic Data for a this compound Derivative (14,15-dihydroxythis compound)

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| HR-MS (m/z) | [M+H]⁺ at 455.1328 | Corresponds to the calculated molecular formula C₂₀H₂₆N₂O₆S₂. | tandfonline.com |

| ¹H NMR | Absence of O-methyl signal at C-5. | Indicates structural modification at this position compared to parent compounds. | tandfonline.com |

| ¹³C NMR | Signals at 177.2 (C-13), 176.7 (C-3), 167.6 (C-1), etc. | Confirms the carbon backbone of the cystothiazole structure. | tandfonline.com |

| IR Spectroscopy | Absorption band at 3600–3200 cm⁻¹ | Indicates the presence of hydroxyl (-OH) groups. | tandfonline.com |

| UV-Vis Spectroscopy | Similar UV spectrum to Cystothiazole A. | Suggests the presence of the core cystothiazole chromophore. | tandfonline.com |

Advanced hyphenated techniques for metabolite profiling

The study of how organisms produce and modify compounds like this compound involves metabolite profiling, which requires sophisticated analytical strategies. nih.gov Hyphenated techniques are particularly powerful for this purpose, as they combine separation with comprehensive detection, enabling the analysis of complex mixtures found in natural extracts. researchgate.netnih.gov

LC-MS/MS (Tandem Mass Spectrometry) is a key technique in this area. semanticscholar.orgresearchgate.net It extends the capabilities of LC-MS by performing a second stage of mass analysis. researchgate.net In a typical workflow, the mass spectrometer isolates a specific ion (a "precursor" ion, such as the molecular ion of a potential metabolite) and then fragments it to produce a series of "product" ions. semanticscholar.org This fragmentation pattern is highly specific and provides detailed structural information, acting like a chemical fingerprint for the molecule. ajrconline.org This approach is invaluable for identifying known metabolites and for elucidating the structures of novel derivatives in a complex biological sample without the need for full isolation of every component. tandfonline.comnih.gov

Metabolite profiling studies on Cystobacter fuscus have successfully used photodiode-array HPLC analysis to track the biotransformation of Cystothiazole A into more polar derivatives, including this compound, over time. tandfonline.com By analyzing extracts at different time points after the addition of Cystothiazole A, researchers can observe the decrease of the parent compound and the corresponding increase and subsequent decrease of its various metabolites. tandfonline.com This type of time-course analysis, powered by hyphenated chromatography, is crucial for proposing metabolic pathways. tandfonline.comnih.gov These advanced methods are essential for dereplication—the rapid identification of known compounds—and for gaining a deeper understanding of the secondary metabolism of microorganisms. researchgate.netnih.gov

Future Directions and Research Perspectives on Cystothiazole C

Exploration of Novel Biological Targets and Pathways

Cystothiazole C is a known potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and leads to its antifungal and cytotoxic effects. nih.govcapes.gov.br Future research can expand from this established target to explore novel biological interactions and downstream cellular pathways.

While the primary target is understood, the full spectrum of cellular responses to this compound-induced mitochondrial stress is not completely elucidated. Research could focus on identifying downstream signaling cascades and metabolic reprogramming that occur in response to Complex III inhibition by this specific molecule. The thiazole (B1198619) moiety is a common scaffold in compounds with diverse biological activities, including the inhibition of enzymes like cyclooxygenases (COX) and DNA gyrase. mdpi.comdergipark.org.tr This precedent suggests a potential, though as yet unexplored, for this compound or its derivatives to interact with other cellular targets beyond the mitochondrion.

Future research initiatives could include:

Proteomic and Metabolomic Profiling: Employing unbiased "omics" approaches to map global changes in protein expression and metabolite levels in cells treated with this compound. This could reveal unexpected pathway perturbations and potential off-target effects.

Kinase Profiling: Screening this compound against a broad panel of human kinases to determine if its thiazole core confers any inhibitory activity, a feature seen in some synthetic thiazole derivatives.

Comparative Analysis: Investigating the differential effects of this compound versus other Complex III inhibitors, such as Myxothiazol (B1677603) and Antimycin, could highlight unique aspects of its mechanism of action and potentially uncover distinct binding interactions or downstream consequences. researchgate.net

Development of Chemoenzymatic Synthetic Routes

Total synthesis of cystothiazoles has been achieved through various chemical strategies, including the Horner-Emmons olefination, Evans aldol (B89426) reactions, and Julia coupling. nih.govnih.gov However, these multi-step syntheses can be complex and may not be optimal for large-scale production or analog generation. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, presents a promising future direction.

The synthesis of related natural products has successfully incorporated enzymatic steps. researchgate.net For instance, the chemoenzymatic synthesis of Cystothiazole A and Melithiazol F has been reported, utilizing biocatalysts like yeast or isolated lipases for highly selective asymmetric reactions. lookchem.comlookchem.com These enzymatic transformations typically involve the stereoselective reduction of keto groups or the resolution of racemic alcohols, which are key steps in establishing the specific stereochemistry of the cystothiazole side chain. researchgate.net

Future development in this area could focus on the following:

Enzyme-driven Stereocontrol: Identifying or engineering enzymes (e.g., ketoreductases, lipases) that can catalyze key stereoselective steps in the synthesis of the this compound side chain with high efficiency and selectivity.

Convergent Chemoenzymatic Strategies: Designing synthetic pathways where a key chiral intermediate is produced via an enzymatic route and then combined with the bis-thiazole core using efficient chemical coupling reactions.

Table 1: Comparison of Synthetic Strategies for Cystothiazole-like Scaffolds

| Synthetic Strategy | Key Reactions | Advantages | Challenges | Citation |

| Total Chemical Synthesis | Wittig Reaction, Julia Coupling, Evans Aldol | High flexibility for analog synthesis, well-established methods. | Often requires many steps, harsh reagents, and complex purification. | nih.govnih.gov |

| Chemoenzymatic Synthesis | Asymmetric reduction by yeast, lipase-mediated hydrolysis. | High stereoselectivity, mild reaction conditions, greener approach. | Enzyme discovery and optimization can be time-consuming. | researchgate.netlookchem.com |

Advanced Biosynthetic Engineering for Enhanced Production or Diversification

This compound is a secondary metabolite produced by the myxobacterium Cystobacter fuscus. mdpi.comjst.go.jp Its molecular backbone is assembled by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic machinery, encoded by the cta gene cluster. researchgate.net Advances in synthetic biology and genetic engineering offer powerful tools to manipulate this biosynthetic pathway for improved production yields and the creation of novel derivatives.

Myxobacteria are increasingly recognized as a source of unique bioactive compounds, and genetic tools for their manipulation are improving. mdpi.com Strategies that have been successful in other microbial systems can be applied to the cta cluster.

Key research avenues include:

Heterologous Expression: Transferring the entire cta biosynthetic gene cluster into a more genetically tractable and faster-growing host organism, such as Myxococcus xanthus or even E. coli, to simplify fermentation and genetic manipulation. researchgate.netisomerase.co.uk

Promoter Engineering and Regulator Overexpression: Increasing the transcription of the cta gene cluster by replacing its native promoter with a stronger, constitutive one or by overexpressing positive regulatory elements that control the cluster's activity. mdpi.com

Combinatorial Biosynthesis: Modifying the PKS and NRPS modules within the cta assembly line to incorporate different extender units. This could involve swapping domains or entire modules with those from other biosynthetic pathways (e.g., from the myxothiazol or melithiazol pathways) to generate a library of new cystothiazole analogs with potentially altered biological activities. mdpi.comresearchgate.net

Table 2: Biosynthetic Engineering Strategies for this compound

| Strategy | Approach | Desired Outcome | Citation |

| Enhanced Production | Overexpression of positive regulators; Promoter replacement. | Increased fermentation titer of this compound. | mdpi.com |

| Analog Generation | Domain/module swapping in the PKS/NRPS pathway. | Creation of novel cystothiazole derivatives. | isomerase.co.uk |

| Process Optimization | Heterologous expression in an optimized host strain. | Simplified production and downstream processing. | researchgate.net |

Application in Chemical Probe Development

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to interrogate the target's function in cellular or in vivo systems. proteostasisconsortium.com Given its potent and specific inhibition of the cytochrome bc1 complex, this compound is an excellent candidate for development as a chemical probe. nih.gov

The related compound mycothiazole (B1237078) (MTZ) is already being explored as a chemical probe to study mitochondrial Complex I function and its role in aging. nih.gov Similarly, this compound could be used to specifically investigate the physiological and pathological roles of Complex III. Developing this compound into a validated chemical probe would require thorough characterization of its selectivity and cellular effects.

Future work in this area should involve:

Selectivity Profiling: Systematically testing this compound against a wide range of cellular targets to confirm its high selectivity for the cytochrome bc1 complex.

Development of Tagged Analogs: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive cross-linking groups. These tools would enable visualization of the target's subcellular localization and facilitate the identification of binding partners.

Functional Studies: Using this compound as a probe to dissect the role of Complex III in various disease models, such as cancer, neurodegeneration, and metabolic disorders, where mitochondrial dysfunction is implicated. koehlerlab.org

Sustainable Production Methodologies (e.g., Green Chemistry Aspects)

Future production of this compound, whether for research or potential therapeutic applications, should incorporate principles of sustainable and green chemistry. This applies to both chemical synthesis and fermentation-based approaches.

For chemical synthesis , the focus would be on improving the efficiency and reducing the environmental impact of the process. This includes:

Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Safer Solvents: Using greener, less toxic, and recyclable solvents. The application of chemoenzymatic routes, as discussed in section 8.2, is inherently a green methodology due to the use of biodegradable catalysts (enzymes) that operate under mild, aqueous conditions. researchgate.net

For biosynthesis , sustainability can be enhanced by:

Renewable Feedstocks: Optimizing the fermentation process to utilize low-cost, renewable feedstocks, such as agricultural waste or crude glycerol, as carbon sources for the Cystobacter fuscus culture. mdpi.com

Process Optimization: Using computational models and data analytics to optimize fermentation parameters (e.g., temperature, pH, nutrient feed rates) to maximize yield and minimize energy consumption and waste generation. mdpi.com

Circular Economy Principles: Investigating the entire lifecycle of the production process to identify opportunities for waste reduction and resource recycling. mdpi.com

By focusing on these sustainable methodologies, the production of this compound can be made more economically viable and environmentally responsible.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Cystothiazole C from natural sources?

To isolate this compound, researchers should employ bioassay-guided fractionation combined with chromatographic techniques (e.g., HPLC, LC-MS) to track bioactive fractions . For characterization, use spectroscopic methods such as NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm structural features like the β-methoxyacrylate pharmacophore . Ensure purity validation via analytical HPLC (>95%) and compare spectral data with literature benchmarks .

Q. How can researchers design a robust literature review to contextualize this compound’s bioactivity?

A systematic review should follow PRISMA guidelines:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025).

Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "antibacterial polyketides," "biosynthesis pathways."

Critically appraise sources for methodological rigor (e.g., sample size, statistical validity) .

Synthesize findings into a meta-analysis table (Table 1) to highlight trends or gaps in bioactivity data .

Q. What criteria should guide hypothesis formulation for studying this compound’s mode of action?

Hypotheses must be:

- Feasible : Testable within available resources (e.g., using in vitro bacterial growth inhibition assays).

- Original : Address gaps (e.g., "Does this compound disrupt membrane potential in Gram-negative bacteria?").

- Significant : Align with broader goals (e.g., combating antibiotic resistance) .

- Ethical : Avoid human trials until cytotoxicity is thoroughly characterized .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Contradictions often arise from variability in experimental conditions (e.g., bacterial strains, culture media). To resolve discrepancies:

Replicate studies under standardized conditions (CLSI guidelines).

Use dose-response curves to quantify potency differences.

Apply meta-regression to identify confounding variables (e.g., pH, temperature) .

Validate findings with orthogonal assays (e.g., isothermal titration calorimetry for target binding) .

Q. What strategies optimize the total synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Key steps include:

Retrosynthetic analysis : Prioritize modular assembly of the thiazole and polyketide moieties.

Stereochemical control : Use asymmetric catalysis (e.g., Evans’ oxazolidinones) for β-methoxyacrylate configuration.

Functional group compatibility : Protect labile groups (e.g., epoxides) during cross-coupling reactions.

High-throughput screening : Test analogs against bacterial panels to identify SAR trends .

Q. How can researchers elucidate this compound’s biosynthetic gene cluster (BGC) in microbial hosts?

Genome mining : Use antiSMASH or PRISM to predict BGCs in Cystobacter spp. .

Heterologous expression : Clone the BGC into E. coli or Streptomyces chassis for heterologous production.

CRISPR-Cas9 knockout : Validate gene function (e.g., polyketide synthase modules) .

Metabolomic profiling : Compare wild-type and mutant strains via LC-MS/MS to confirm intermediate accumulation .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

- Non-linear regression : Fit data to Hill or Log-logistic models to estimate EC50 values.

- ANOVA with post-hoc tests : Compare efficacy across bacterial strains.

- Principal Component Analysis (PCA) : Identify variables influencing bioactivity .

- Power analysis : Ensure sample sizes (n ≥ 3) meet α = 0.05 thresholds .

Q. How should researchers address ethical considerations in collaborative studies involving this compound?

- Material transfer agreements (MTAs) : Secure permissions for sharing strains or genetic material.

- Data transparency : Publish negative results (e.g., low bioactivity in certain assays) to avoid publication bias.

- Supervisor oversight : Master’s/PhD students must submit research plans for institutional approval .

Q. What steps ensure reproducibility in this compound experiments?

Detailed protocols : Document buffer compositions, incubation times, and instrument settings.

Reference standards : Use commercially available this compound (≥98% purity) for calibration.

Open data : Deposit raw spectra, chromatograms, and code in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.